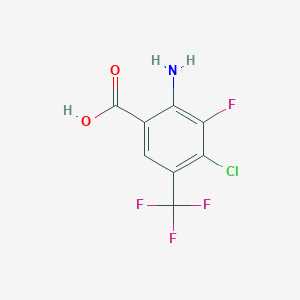

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

Beschreibung

This compound features a benzoic acid backbone with a trifluoromethyl group at position 5, an amino group at position 2, chlorine at position 4, and fluorine at position 3. Such halogenated benzoic acids are often intermediates in pharmaceuticals and agrochemicals due to their ability to modulate electronic, steric, and metabolic properties.

Eigenschaften

Molekularformel |

C8H4ClF4NO2 |

|---|---|

Molekulargewicht |

257.57 g/mol |

IUPAC-Name |

2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C8H4ClF4NO2/c9-4-3(8(11,12)13)1-2(7(15)16)6(14)5(4)10/h1H,14H2,(H,15,16) |

InChI-Schlüssel |

XLVIACZFPUCGJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C(=C1C(F)(F)F)Cl)F)N)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the trifluoromethyl group through a Friedel-Crafts acylation reaction, followed by halogenation and amination steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro and fluoro groups can be reduced under specific conditions.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H4ClF4NO2

- Molecular Weight : 257.57 g/mol

- Structural Features :

- An amino group (-NH2)

- A chloro group (-Cl)

- A trifluoromethyl group (-CF3)

These features enhance the compound's lipophilicity and influence its interactions with biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity :

Research indicates that compounds with similar structures can exhibit anticancer properties. The halogenated structure of 2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid allows it to bind effectively to various enzymes and receptors involved in cancer progression. Studies have shown that modifications to the aromatic ring can enhance selectivity and potency against specific cancer cell lines.

2. Antimicrobial Properties :

The compound's unique structure may also contribute to antimicrobial activity. Fluorinated compounds are known for their ability to disrupt microbial membranes, potentially leading to increased efficacy against resistant strains of bacteria.

3. Enzyme Inhibition :

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing drugs targeting metabolic disorders or diseases where enzyme regulation is critical.

Agrochemical Applications

1. Herbicides and Pesticides :

The compound's reactivity and biological activity make it a candidate for developing new herbicides and pesticides. Its fluorinated structure may enhance the persistence and effectiveness of agrochemicals in agricultural applications.

2. Plant Growth Regulators :

Research into the effects of fluorinated compounds on plant growth suggests that 2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid could be utilized as a plant growth regulator, influencing various physiological processes in plants.

Case Studies

- Anticancer Research : A study explored the effects of halogenated benzoic acids on cancer cell lines, demonstrating that modifications similar to those found in 2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid enhanced cytotoxicity against specific cancer types.

- Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties of fluorinated benzoic acids found that compounds with similar structures exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Wirkmechanismus

The mechanism of action of 2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The positions and types of substituents significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations :

- Substituent Position: The amino group's position (2 vs. For example, 2-amino derivatives (e.g., 393-06-6) have stronger electron-withdrawing effects near the carboxylic acid group, enhancing acidity compared to 4-amino analogs.

- Halogen Effects : Bromine in 2134633-62-6 increases molecular weight (302.02 vs. ~239 for chloro analogs) and lipophilicity (predicted logP: ~2.5 vs. ~1.8 for chloro), impacting solubility and bioavailability.

Physicochemical Properties

Halogen and trifluoromethyl groups influence melting points, boiling points, and stability:

Table 2: Predicted Physical Properties

Key Observations :

- Thermal Stability: The trifluoromethyl group enhances thermal stability, as seen in 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid, which decomposes above 250°C.

- Density : Bromine’s high atomic mass increases density in 2134633-62-6 (1.909 g/cm³) compared to chloro analogs.

Biologische Aktivität

2-Amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple halogen substituents, allows it to interact effectively with various biological targets, leading to notable biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C8H4ClF4NO2

- Molecular Weight : 257.57 g/mol

- Structural Features : The compound features an amino group, a chloro group, and a trifluoromethyl group attached to a benzoic acid framework. These substituents enhance its lipophilicity and reactivity, influencing its binding affinity to biological targets.

Antibacterial Activity

Research indicates that 2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid exhibits significant antibacterial properties. A comparative study revealed that halogenated derivatives of similar compounds showed strong interactions with bacterial proteins, suggesting potential mechanisms of action against pathogens like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were reported between 3.2 and 5.7 μg/mL, indicating their effectiveness compared to traditional antibiotics such as cefazolin .

Antiparasitic Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.0049 μg/mL against chloroquine-sensitive strains, outperforming chloroquine itself (IC50 = 0.33 μg/mL). These findings highlight the compound's potential as a lead for developing new antimalarial therapies, particularly against resistant strains .

The precise mechanisms through which 2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid exerts its biological effects remain under investigation. However, it is hypothesized that the halogenated structure facilitates enhanced binding to target proteins involved in critical biological pathways:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or protein function through interactions with clumping factor A in Staphylococcus aureus.

- Antimalarial Mechanism : It may inhibit dihydroorotate dehydrogenase in Plasmodium falciparum, a key enzyme in pyrimidine biosynthesis essential for parasite survival .

Synthesis and Derivatives

Several synthetic methods have been developed to produce 2-amino-4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid and its derivatives. These methods often focus on optimizing yield and purity while exploring modifications that enhance biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid | Amino and trifluoromethyl groups | High lipophilicity; antibacterial |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Nitro group instead of amino | Potentially more reactive |

| 3-Fluoro-5-(trifluoromethyl)benzoic acid | Lacks amino and chloro groups | Different reactivity profile |

| 2-Amino-5-(trifluoromethyl)benzoic acid | No chloro or fluoro substituents | Less complex interactions |

Case Studies

- Antibacterial Efficacy : A study demonstrated that halogenated derivatives of benzoic acids exhibited superior binding affinities to bacterial targets compared to non-halogenated analogs, reinforcing the importance of structural modifications in enhancing antibacterial potency .

- Antimalarial Research : Another research effort focused on optimizing derivatives for improved solubility and metabolic stability while maintaining high activity against Plasmodium falciparum. This study found that compounds with lower molecular weights (below 500 g/mol) displayed better drug-likeness and cellular penetrability .

Q & A

Q. Key Considerations :

- Reaction conditions (temperature, solvent polarity) significantly influence regioselectivity due to steric hindrance from the trifluoromethyl group.

- Example: A related compound, 3-Chloro-5-(trifluoromethyl)benzoic acid, was synthesized via N-chloroformamide-mediated chlorination followed by deprotection .

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Answer:

- NMR :

- ¹H NMR : Absence of aromatic protons (due to multiple substituents) and presence of amino protons (~5-6 ppm, broad).

- ¹³C NMR : Peaks for CF₃ (~120-125 ppm, q, J = 280 Hz) and carboxylic acid (~170 ppm).

- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA mobile phase (retention time ~8-10 min) ensure purity >98% .

- Mass Spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 306.

Advanced: How can researchers resolve discrepancies in NMR data during synthesis?

Answer:

Discrepancies often arise from:

- Rotamers : The trifluoromethyl group induces restricted rotation, causing split peaks. Use variable-temperature NMR to coalesce signals.

- Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., dehalogenated intermediates) may overlap. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .

- Case Study : A 2024 study noted conflicting ¹³C NMR shifts for a trifluoromethyl-substituted analog; deuterated DMSO resolved splitting via enhanced solubility .

Advanced: What strategies optimize yield in multi-step synthesis of this compound?

Answer:

-

Stepwise Protection : Temporarily protect the amino group (e.g., as a tert-butoxycarbonyl, Boc) during halogenation to prevent side reactions .

-

Catalytic Systems : Use Pd(OAc)₂/XPhos for efficient coupling of bulky substituents.

-

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

-

Yield Data :

Step Yield (%) Key Parameter Trifluoromethylation 65-70 110°C, 24h, CuI catalyst Amination 80-85 H₂ (50 psi), Pd/C, EtOH

Application: What is the role of this compound in medicinal chemistry research?

Answer:

- Pharmacophore Intermediate : Serves as a precursor for β₂-adrenergic receptor agonists (e.g., mabuterol) due to its trifluoromethyl and amino groups, which enhance receptor binding and metabolic stability .

- Structure-Activity Studies : Modifications at the 4-chloro position are explored to optimize bioavailability and reduce cytotoxicity .

Analytical: What advanced chromatographic methods ensure purity in complex matrices?

Answer:

- UHPLC-MS/MS : Quantifies trace impurities (e.g., dechlorinated byproducts) with LOD ≤0.1%.

- Chiral HPLC : Resolves enantiomers using Chiralpak IG columns (hexane:IPA:TFA = 90:10:0.1) if asymmetric synthesis is attempted .

Safety: What protocols are critical for safe handling and storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.